molecular formula C12H15BBrFO2 B1522171 5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER CAS No. 942069-51-4

5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

Cat. No.: B1522171
CAS No.: 942069-51-4
M. Wt: 300.96 g/mol
InChI Key: PTGJNHQCYVUKPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and materials science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic ester group, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorophenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its stability and reactivity make it suitable for the development of boron-containing drugs .

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices. Its role in forming stable carbon-boron bonds is essential for the development of new materials with unique properties .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents on the aromatic ring. These substituents enhance its reactivity and selectivity in coupling reactions compared to other boronic esters. Additionally, the pinacol ester group provides greater stability and solubility, making it more versatile in various synthetic applications .

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGJNHQCYVUKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660259
Record name 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-51-4
Record name 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942069-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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